1-(2-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(4-methylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-12-6-8-13(9-7-12)10-19-17(23)15-11-22(21-20-15)16-5-3-2-4-14(16)18/h2-9,11H,10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKHLDYCCRNBIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring:
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 2-chlorophenyl group.
Attachment of the methylbenzyl group: This is usually done through a nucleophilic substitution reaction where the triazole derivative reacts with a 4-methylbenzyl halide.
Formation of the carboxamide group:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1-(2-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazoles have been studied for their ability to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in tumor immune evasion. A notable study reported that a compound with a similar structure demonstrated an IC50 of 0.023 μM against IDO1, making it a promising candidate for immuno-oncology therapies .
Antimicrobial Properties
The synthesis of various triazole derivatives has been linked to antimicrobial activity. Compounds derived from 1H-triazole have shown efficacy against a range of pathogens, including bacteria and fungi. For example, certain indole-triazole conjugates were designed and synthesized, demonstrating potent antimicrobial activity in vitro .
Cholinesterase Inhibition
The compound's potential as a cholinesterase inhibitor is also noteworthy. Research into tacrine-derived 1,2,3-triazole derivatives has shown them to be effective in inhibiting cholinesterases, which are important targets in the treatment of Alzheimer's disease .
Agricultural Chemistry Applications
Pesticide Development
Triazoles are widely recognized for their fungicidal properties. The incorporation of triazole structures into pesticide formulations has led to the development of effective agrochemicals that combat fungal diseases in crops. The compound's ability to inhibit fungal growth makes it a candidate for further exploration in agricultural applications.
Herbicide Potential
Recent studies have suggested that triazole-containing compounds may also exhibit herbicidal activity. The mechanism often involves the disruption of metabolic pathways in plants, leading to growth inhibition or death of target weeds.
Material Science Applications
Polymer Chemistry
The unique properties of triazoles make them suitable for incorporation into polymer matrices. Research indicates that triazole derivatives can enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in the development of advanced materials for electronics and coatings.
Nanotechnology
Triazole-based compounds are being explored for their potential in nanotechnology applications. Their ability to form stable complexes with metal ions can lead to the development of nanomaterials with tailored properties for use in sensors and catalysts.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by inhibiting the synthesis of essential biomolecules in microorganisms.
Comparison with Similar Compounds
Structural Variations and Pharmacological Activities
Key structural analogues differ in substituents on the triazole core and amide side chain, leading to distinct biological and physicochemical properties. Below is a comparative analysis:
Key Observations
Substituent Effects on Activity :
- Chlorophenyl vs. Fluorophenyl : The title compound’s 2-chlorophenyl group may confer better metabolic stability compared to 4-chlorophenyl analogues (e.g., ZIPSEY, LELHOB) due to steric hindrance at the ortho position . Fluorophenyl derivatives (e.g., MKA004, Rufinamide) often exhibit enhanced CNS penetration, as seen in Rufinamide’s antiepileptic use .
- Amide Side Chain : Bulky substituents (e.g., oxazolylmethyl in LELHOB) reduce solubility but improve target specificity, while hydrophilic groups (e.g., hydroxyethyl in ZIPSEY) enhance aqueous solubility .
Synthesis Challenges :
- Lower yields in MKA004 (24%) and Z995908944 (50%) suggest steric or electronic challenges in coupling fluorinated or chlorinated benzylamines to the triazole core .
Anticancer Potential: The 5-(trifluoromethyl) analogue in showed potent c-Met inhibition (IC₅₀ < 1 µM), highlighting the importance of electron-withdrawing groups at position 5 . The title compound lacks this feature but may leverage its 4-methylbenzyl group for hydrophobic target interactions.
Data Tables
Biological Activity
1-(2-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles and their derivatives exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of 1-(2-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 1H-1,2,3-triazole-4-carboxylic acid with appropriate amines under controlled conditions. The compound is characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure and purity.
Biological Activity
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 1-(2-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide have shown selective cytotoxicity against various cancer cell lines. In one study, derivatives demonstrated significant antiproliferative activity comparable to doxorubicin in Jurkat T-cells, inducing apoptosis through mechanisms such as DNA fragmentation and mitochondrial membrane potential disruption .
Antimicrobial Properties
Triazoles are also known for their antimicrobial activities. Research indicates that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function, akin to the action of traditional antibiotics like Vancomycin .
The biological activity of 1-(2-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is attributed to several mechanisms:
- DNA Interaction : Some studies suggest that triazole derivatives can interact with DNA without intercalation but rather through binding that induces structural changes leading to cytotoxic effects .
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in cellular proliferation and survival pathways .
Case Studies
Several case studies have documented the efficacy of triazole derivatives:
Q & A
Q. What are the established synthetic routes for 1-(2-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), starting from 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid and 4-methylbenzylamine. A typical protocol involves coupling the carboxylic acid with the amine using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous DMF or THF, yielding the carboxamide . Reaction optimization (e.g., temperature, catalyst loading) can improve yields, as demonstrated in analogous triazole syntheses .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and amide bond formation (e.g., amide proton at δ ~10 ppm in DMSO-d) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1680–1685 cm) and triazole rings (~1500–1600 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] ~370–380 Da) .
Q. How is X-ray crystallography applied to determine the compound’s structure?
Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) resolves bond lengths, angles, and packing interactions. For example, the triazole ring typically exhibits planarity, and the chlorophenyl group may adopt a specific dihedral angle relative to the triazole core. Refinement protocols should account for anisotropic displacement parameters .
Q. What preliminary biological screening assays are recommended?
- Enzyme Inhibition : Test against targets like COX-2 or kinases using fluorometric/colorimetric assays (e.g., COX-2 inhibition via prostaglandin quantification) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC determination in NCI-H522 or MCF-7 cells) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in IC values may arise from assay conditions (e.g., cell line variability, serum concentration). For example, COX-2 inhibition potency can differ between recombinant enzyme assays (pure protein) and cell-based models (membrane-bound enzyme). Validate results using orthogonal assays (e.g., Western blotting for target protein expression) .
Q. What computational strategies predict binding modes and pharmacokinetics?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or β-catenin. The chlorophenyl group may occupy hydrophobic pockets .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS or AMBER) .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogS) and permeability (e.g., Caco-2 cell model) .
Q. How to address low aqueous solubility in in vitro assays?
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide moiety .
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
Q. What strategies validate crystallographic data for twinned or low-resolution structures?
- Twin Refinement : Use SHELXL’s TWIN/BASF commands to model twinning fractions .
- Composite OMIT Maps : Identify disordered regions in low-resolution datasets (≤2.0 Å) .
- Validation Tools : Check geometry with PLATON and R values to avoid overfitting .
Methodological Considerations
Q. How to design dose-response studies for cytotoxicity evaluation?
Use a 5–7 point dilution series (e.g., 0.1–100 µM) with triplicate measurements. Normalize data to vehicle controls and calculate IC via nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., doxorubicin for cancer cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
